5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine
Description
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 5 and a pyridin-3-ylmethyl moiety at position 2. This scaffold is structurally related to bioactive molecules targeting diverse biological pathways, including antihistaminic, kinase inhibitory, and anti-inflammatory activities .
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
5-methyl-3-(pyridin-3-ylmethyl)imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C13H13N5/c1-9-4-5-11-12(16-9)18(13(14)17-11)8-10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H2,14,17) |
InChI Key |
XRJCENWWCVGXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(N2CC3=CN=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and SNAr Reaction
The foundational strategy involves using 2-chloro-5-methyl-3-nitropyridine as the starting material, where the chlorine atom at position 2 and nitro group at position 3 serve as reactive handles. The pyridin-3-ylmethyl group is introduced via a nucleophilic aromatic substitution (SNAr) reaction with (pyridin-3-yl)methanamine in a H2O-isopropyl alcohol (IPA) solvent system (1:1 ratio) at 80°C for 2 hours. This step replaces the chlorine atom with the (pyridin-3-yl)methyl moiety, yielding 2-((pyridin-3-yl)methyl)amino-5-methyl-3-nitropyridine (intermediate 2 in Scheme 1).
The H2O-IPA medium enhances reaction efficiency by stabilizing transition states through hydrogen bonding, achieving near-quantitative yields without requiring metal catalysts or inert conditions.
Nitro Group Reduction
The nitro group at position 3 is reduced to an amine using zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes. This step generates 2-((pyridin-3-yl)methyl)amino-5-methyl-pyridine-3-amine (intermediate 3 ), a diamine precursor critical for cyclization. The reduction proceeds via single-electron transfer mechanisms, with Zn acting as the reductant and HCl providing protons to stabilize intermediates.
Heterocyclization with Aldehydes
The diamine intermediate 3 undergoes cyclization with formaldehyde (1 equiv) in H2O-IPA at 85°C for 10 hours to form the imidazo[4,5-b]pyridine core. The reaction proceeds through imine formation between the aldehyde and the primary amine at position 3, followed by intramolecular cyclization with the secondary amine at position 2 (Scheme 2). Aromatization of the intermediate dihydro-imidazopyridine yields the final product, 5-methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine .
Key Reaction Parameters:
-
Solvent: H2O-IPA promotes polar protic conditions essential for imine stability and cyclization.
-
Temperature: 85°C accelerates ring closure while minimizing side reactions.
-
Work-up: Ethyl acetate extraction and silica gel chromatography (15% ethyl acetate/hexane) achieve >90% purity.
Alternative Condensation Route Using TosOH Catalysis
Reaction Design
A complementary method involves condensing 5-methylpyridine-2,3-diamine with (pyridin-3-yl)acetaldehyde in methanol, catalyzed by p-toluenesulfonic acid (TosOH) at 70°C. This one-pot approach leverages TosOH’s Brønsted acidity to facilitate imine formation and subsequent cyclization (Scheme 3).
Mechanistic Insights
-
Imine Formation: The aldehyde reacts with the primary amine at position 3 of the diamine to form an imine intermediate.
-
Cyclization: TosOH protonates the imine nitrogen, enhancing electrophilicity and enabling nucleophilic attack by the secondary amine at position 2.
-
Aromatization: Loss of water yields the aromatic imidazo[4,5-b]pyridine skeleton.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (TosOH) | 10 mol% | 78 |
| Temperature | 70°C | 85 |
| Reaction Time | 12 hours | 82 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The tandem SNAr–reduction–cyclization method offers superior scalability (gram-scale demonstrated), whereas the TosOH-catalyzed route provides milder conditions suitable for acid-sensitive substrates.
Functional Group Tolerance
Environmental Impact
The H2O-IPA system in the tandem method aligns with green chemistry principles, minimizing waste and avoiding toxic solvents. In contrast, the TosOH route uses methanol, necessitating solvent recovery.
Spectroscopic Characterization and Validation
NMR Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-7), 8.45 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.89 (d, J = 7.6 Hz, 1H, pyridinyl-H), 7.35 (m, 1H, pyridinyl-H), 5.12 (s, 2H, CH2), 2.45 (s, 3H, CH3).
-
13C NMR (100 MHz, DMSO-d6): δ 155.2 (C-2), 149.8 (C-7), 148.3 (pyridinyl-C), 136.5 (C-5), 123.9 (C-4), 122.1 (pyridinyl-C), 45.6 (CH2), 21.3 (CH3).
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. For instance, 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine has shown potential as an inhibitor of Aurora kinases, which are critical in cell division and cancer progression. In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies utilizing the agar well diffusion method revealed moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of existing antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminoimidazo[4,5-b]pyridine | Structure | Anticancer |
| 6-Methylimidazo[4,5-b]pyridine | Structure | Antimicrobial |
| 7-Azabicyclo[4.2.0]octan | Structure | Neuroprotective |
The specific methyl and pyridinylmethyl substitutions in this compound enhance its biological activity and selectivity towards certain protein targets compared to these related compounds .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Imidazo[4,5-b]pyridine Derivatives
Key Differences and Structure-Activity Relationships (SAR)
Substituent Effects on Target Selectivity Pyridinyl vs. Piperidinyl/Furanyl: The pyridin-3-ylmethyl group in the target compound may enhance CNS penetration compared to Noberastine’s piperidinyl group, which is optimized for peripheral antihistaminic effects . Halogenation: Dichloro-substituted analogs (e.g., 8a) exhibit antiviral activity, whereas non-halogenated derivatives (e.g., the target compound) are more likely to target non-viral pathways .
Impact of Aromatic Substituents
- Diaryl-substituted derivatives (e.g., 3f) show COX-2 selectivity due to planar aromatic systems mimicking celecoxib’s binding mode . In contrast, alkyl or heteroaryl substituents (e.g., pyrazinylmethyl in 27g) favor kinase inhibition .
Pharmacokinetic Considerations Ribofuranosyl Derivatives: Compounds like 8a and 9a are nucleoside analogs with improved solubility but reduced blood-brain barrier penetration compared to non-glycosylated analogs . Bulky Groups: Tert-butyl and fluorophenyl substituents (e.g., in –19) enhance metabolic stability but may reduce oral bioavailability .
Biological Activity
5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. Its unique structure, featuring a fused bicyclic system with a methyl group and a pyridinylmethyl substituent, positions it as a promising candidate in medicinal chemistry and drug development. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Biological Activity Overview
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, including HeLa and MDA-MB-231 cells.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its usefulness in treating infections.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, which could have implications for neurodegenerative diseases.
Anticancer Activity
A study investigating the antiproliferative effects of pyridine derivatives found that this compound exhibited significant activity against cancer cell lines. The IC50 values for this compound were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.058 |
| MDA-MB-231 | 0.075 |
| A549 | 0.069 |
These values indicate that the compound effectively inhibits cell growth at low concentrations, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell cycle regulation. Studies have shown that modifications to the imidazo[4,5-b]pyridine scaffold can enhance selectivity towards Aurora kinases, which are critical in mitosis .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in vitro against various bacterial strains. Results indicate that it possesses moderate activity against Gram-positive bacteria, with further studies needed to evaluate its efficacy against Gram-negative strains.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in drug development:
- Cancer Treatment : Due to its low IC50 values against multiple cancer cell lines, researchers are investigating its use as a lead compound for developing targeted cancer therapies.
- Infection Control : Its antimicrobial properties suggest possible applications in developing new antibiotics or adjunct therapies for existing infections.
Q & A
Q. Basic
- Enzymatic inhibition : Measure IC₅₀ against purified kinases (e.g., Akt1) using ADP-Glo™ assays .
- Cellular target modulation : Quantify phosphorylation of PRAS40 or p70S6K via ELISA in cancer cell lines (e.g., HCT-116) .
- Cytotoxicity : MTT assays to determine GI₅₀ values in tumor vs. normal cells .
How to design experiments distinguishing allosteric vs. ATP-competitive inhibition?
Q. Advanced
- ATP competition assays : Test inhibition at varying ATP concentrations. Allosteric inhibitors show reduced potency with increasing ATP .
- Surface plasmon resonance (SPR) : Monitor binding kinetics in the presence/absence of ATP .
- Mutagenesis : Introduce mutations in the ATP-binding cleft (e.g., Akt1-E17K) and assess resistance .
What downstream targets are affected by this compound?
Basic
Key targets include:
| Target | Function | Assay | Reference |
|---|---|---|---|
| PRAS40 | mTORC1 regulator | Phospho-PRAS40 ELISA | |
| p70S6K | Ribosomal protein S6 kinase | Western blot (Thr389) | |
| GSK-3β | Glycogen synthase kinase | Luminescent kinase assay |
How to address solubility and bioavailability challenges?
Q. Advanced
- Salt formation : Use dimethanesulfonate salts (e.g., LY2228820) to enhance aqueous solubility .
- Prodrug strategies : Introduce phosphate esters or PEGylated derivatives for improved absorption .
- Nanoparticle encapsulation : Utilize PLGA-based carriers for sustained release .
What computational methods model its target interactions?
Q. Advanced
- Density functional theory (DFT) : Predict vibrational spectra and charge distribution (e.g., B3LYP/6-31G* basis set) .
- Molecular docking : Simulate binding to Akt1 (PDB: 3O96) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
What in vivo models validate its therapeutic potential?
Q. Advanced
- Xenograft models : Subcutaneous implantation of human tumors (e.g., endometrial adenocarcinoma) in nude mice. Monitor tumor volume post-oral dosing (e.g., 50 mg/kg daily) .
- Pharmacokinetics : Measure plasma half-life (e.g., ~4–6 hours in mice) and tissue distribution via LC-MS/MS .
- Toxicity studies : Assess liver enzymes (ALT/AST) and body weight changes during 28-day repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
